外消旋安博曲坦甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ambrisentan is a medication used in the treatment of pulmonary arterial hypertension (PAH). It functions as an endothelin receptor antagonist, specifically targeting the endothelin type A (ETA) receptor, which plays a significant role in the pathophysiology of PAH. The drug works by blocking the effects of endothelin-1, a potent vasoconstrictor, thereby reducing pulmonary vascular resistance and improving cardiac output.

Synthesis Analysis

The synthesis of ambrisentan enantiomers can be analyzed through the development of sensitive and specific high-performance liquid chromatography (HPLC) methods. One such method has been developed for the rapid determination of ambrisentan enantiomers using a cellulose-based chiral stationary phase in reverse phase mode. This method provides excellent enantioseparation and is suitable for routine determination of (R)-ambrisentan in the enantiopure active pharmaceutical ingredient (S)-ambrisentan .

Molecular Structure Analysis

The molecular structure of ambrisentan is crucial for its function as an endothelin receptor antagonist. The enantiomers of ambrisentan can be separated and analyzed using chiral chromatography techniques. The method mentioned above, which employs Chiralcel OZ-3R (cellulose 3-chloro-4-methylphenylcarbamate), is capable of achieving a resolution greater than 2.5, indicating a clear separation of the enantiomers based on their molecular structure .

Chemical Reactions Analysis

Ambrisentan's stability and reaction to stress conditions such as hydrolysis, oxidation, photo-, and thermal degradation have been studied. Significant degradation occurs under acidic and oxidative conditions. The characterization of degradation products is essential for understanding the chemical reactions that ambrisentan may undergo during its shelf life or within the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of ambrisentan, including its stability, can be assessed by subjecting it to various stress conditions. A stability-indicating reversed-phase high-performance liquid chromatographic method has been developed and validated for this purpose. This method is capable of resolving ambrisentan from its process-related impurities and degradation products, which is essential for ensuring the quality and efficacy of the drug .

The developed HPLC method is validated according to International Conference on Harmonisation (ICH) guidelines, ensuring the method's reliability for determining the physical and chemical properties of ambrisentan. The method's quick chromatographic separation, which takes less than 6 minutes, is particularly advantageous for routine analysis .

科学研究应用

新型苯并[1,4]二氮杂卓-2-酮衍生物作为内皮素受体拮抗剂

研究已探索了基于安博曲坦结构的新型化合物,表明其在内皮素受体拮抗剂的开发中具有基础性作用。这些化合物旨在治疗心血管、脑血管和肾脏疾病,已显示出有效的双重 ET(A)/ET(B) 受体拮抗作用,在某些模型中疗效优于外消旋安博曲坦 (Bolli et al., 2004)。

安博曲坦治疗新生儿慢性肺疾病 (CLD)

研究已调查了安博曲坦在新生儿 CLD 中的潜在益处,重点关注其对肺动脉高压 (PAH) 诱发的肺心功能参数和右心室肥大 (RVH) 的影响。虽然安博曲坦已显示出在减轻肺损伤、PAH 和 RVH 方面有效,但它并未显着影响新生儿大鼠的炎症或肺泡和血管组织的发育 (Wagenaar et al., 2013)。

安博曲坦在肺动脉高压 (PAH) 中的作用

临床试验已证明安博曲坦在改善 PAH 患者运动能力方面的疗效,在几个次要终点中观察到显着改善,包括临床恶化时间和 WHO 功能等级。这些研究强调了安博曲坦在 PAH 治疗中的治疗价值 (Galiè et al., 2008)。

药代动力学和药效学研究

研究还集中在安博曲坦的药代动力学和药效学特征上,包括它与其他药物的相互作用。一项研究强调了安博曲坦与华法林联用的可能性,而不会对药代动力学和药效学产生显着影响,这表明对于需要两种药物的患者来说易于使用 (Walker et al., 2009)。

溶解度和生物利用度的提高

药物递送方面的创新旨在使用各种技术提高安博曲坦的溶解度和生物利用度。例如,已经探索了使用天然载体的固体分散技术来改善口服给药结果 (Deshmane et al., 2018)。

属性

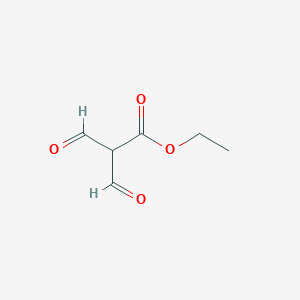

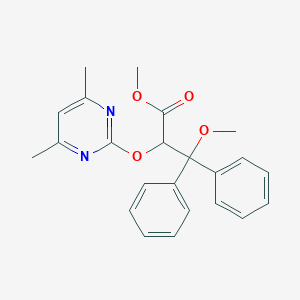

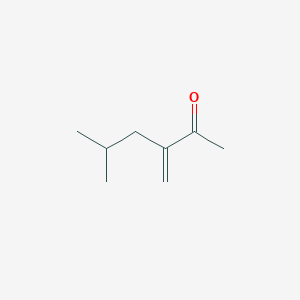

IUPAC Name |

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOLWOXJIUGEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442925 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Ambrisentan Methyl Ester | |

CAS RN |

1240470-84-1 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)